1-Benzyl-4-(4-piperidinyl)piperazine trihydrochloride

Description

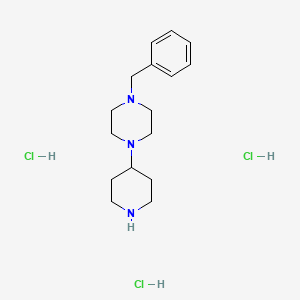

1-Benzyl-4-(4-piperidinyl)piperazine trihydrochloride is a piperazine-based compound characterized by a benzyl group at the 1-position and a piperidinyl moiety at the 4-position of the piperazine ring. Its molecular formula is C₁₆H₂₇Cl₃N₃ (derived from the dihydrochloride form in , adjusted for the trihydrochloride salt). This compound is typically synthesized via alkylation or coupling reactions involving benzyl halides and piperidine derivatives . Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, such as neurotransmitter receptors and enzymes .

Properties

IUPAC Name |

1-benzyl-4-piperidin-4-ylpiperazine;trihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3.3ClH/c1-2-4-15(5-3-1)14-18-10-12-19(13-11-18)16-6-8-17-9-7-16;;;/h1-5,16-17H,6-14H2;3*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOUUEQZEZXZLMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2CCN(CC2)CC3=CC=CC=C3.Cl.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28Cl3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Benzyl-4-(4-piperidinyl)piperazine trihydrochloride typically involves the reaction of benzyl chloride with 1-(4-piperidinyl)piperazine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then purified and converted to its trihydrochloride salt form through crystallization .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional steps such as solvent extraction, recrystallization, and drying to ensure the final product meets the required specifications.

Chemical Reactions Analysis

1-Benzyl-4-(4-piperidinyl)piperazine trihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur, where the benzyl group or piperazine ring can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Benzyl-4-(4-piperidinyl)piperazine trihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: This compound is studied for its potential biological activities, including its interactions with biological targets such as enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the development of pharmaceutical agents.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(4-piperidinyl)piperazine trihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use. For example, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Piperazine Derivatives with Substituted Aromatic Groups

Key Insights :

- The benzyl group in the target compound may enhance lipophilicity and receptor binding compared to phenyl or indanone substituents .

- Tetrazole-containing analogs (e.g., MA1277) exhibit distinct pharmacological profiles due to hydrogen-bonding capabilities of the tetrazole moiety, which are absent in the target compound .

Piperazine Derivatives with Aliphatic Substituents

Key Insights :

Piperazine Derivatives with Heterocyclic Moieties

Key Insights :

- Heterocyclic substituents (e.g., imidazole, indole) introduce hydrogen-bonding or π-π stacking interactions absent in the benzyl-piperidinyl compound .

- The target compound’s lack of sulfonyl or indole groups may limit enzyme inhibition but enhance selectivity for other targets .

Functional and Pharmacological Comparisons

Receptor Affinity and Selectivity

- 5-HT6 Receptor : Piperazine analogs with benzyl-indole moieties (e.g., 1-benzyl-4-(piperazin-1-yl)-1H-indole) show moderate 5-HT6 affinity (Ki = 18–845 nM), suggesting the benzyl group in the target compound could similarly modulate serotonergic activity .

- PARP-1 Inhibition: Piperazine-substituted naphthoquinones demonstrate enhanced PARP-1 specificity, but the target compound’s piperidinyl group may redirect binding to other targets .

Biological Activity

1-Benzyl-4-(4-piperidinyl)piperazine trihydrochloride, a piperazine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C16H22Cl3N2 |

| Molecular Weight | 356.81 g/mol |

| CAS Number | 1609409-31-5 |

This compound primarily acts as a serotonin receptor modulator . It exhibits selectivity towards serotonin receptors, particularly the 5-HT_1A and 5-HT_2A subtypes, influencing neurotransmitter release and neuronal signaling pathways. This modulation has implications in treating mood disorders and anxiety.

Interaction with Melanocortin Receptors

Recent studies have highlighted its role as a melanocortin receptor agonist . These receptors are involved in various physiological processes, including appetite regulation and energy homeostasis. The activation of these receptors by piperazine derivatives shows potential for treating obesity and metabolic disorders .

Anticancer Properties

Research indicates that compounds similar to this compound demonstrate significant anticancer activity:

- Case Study 1 : A study evaluated the compound's efficacy against various cancer cell lines (e.g., MCF-7, HepG2). Results showed IC50 values indicating potent cytotoxicity, particularly against breast cancer cells .

- Table 1: Anticancer Activity Summary

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MCF-7 | 2.00 |

| Doxorubicin | MCF-7 | 0.64 |

| Cisplatin | MCF-7 | 14.00 |

Neuropharmacological Effects

The compound has also been studied for its neuropharmacological effects:

- Anxiolytic Activity : Animal models suggest that administration of this compound results in reduced anxiety-like behaviors, attributed to its action on serotonin pathways .

Pharmacokinetics and Toxicology

Pharmacokinetic studies reveal that the compound exhibits favorable absorption profiles with moderate bioavailability. Toxicological assessments indicate low toxicity levels at therapeutic doses, making it a candidate for further clinical evaluation.

Q & A

Q. What are the standard synthetic protocols for synthesizing 1-Benzyl-4-(4-piperidinyl)piperazine trihydrochloride, and how can reaction purity be optimized?

Methodological Answer: The synthesis typically involves coupling piperazine and piperidine derivatives via reductive amination or nucleophilic substitution. Key steps include:

- Benzylation : Introducing the benzyl group to the piperazine nitrogen under basic conditions (e.g., K₂CO₃ in DMF) .

- Salt Formation : Converting the free base to the trihydrochloride salt using HCl gas or concentrated HCl in ethanol to enhance solubility and stability .

- Purification : Techniques like column chromatography or recrystallization are employed. Reaction progress and purity are monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .

Optimization Tips : Adjust stoichiometry of HCl during salt formation to avoid over-acidification, which may degrade the product. Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .

Q. How should researchers characterize the molecular structure and purity of this compound?

Methodological Answer:

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Confirm substitution patterns on the piperazine and piperidine rings. The benzyl group’s aromatic protons appear at ~7.2–7.4 ppm, while piperidine protons resonate between 1.5–3.5 ppm .

- FT-IR : Identify N-H stretches (~3300 cm⁻¹ for hydrochloride salts) and aromatic C-H vibrations (~3000 cm⁻¹) .

- Mass Spectrometry (MS) : Use ESI-MS to verify the molecular ion peak (e.g., [M+H]⁺ for the free base) and fragmentation patterns .

- Elemental Analysis : Validate the trihydrochloride stoichiometry via chloride content (theoretical Cl⁻ ~25–30%) .

Advanced Research Questions

Q. How can researchers resolve contradictory pharmacological data (e.g., receptor binding vs. in vivo efficacy) for this compound?

Methodological Answer: Contradictions often arise from differences in assay conditions or bioavailability. Systematic approaches include:

- Receptor Binding Assays : Use radioligand displacement (e.g., ³H-labeled antagonists) to measure affinity (Kᵢ) across receptor subtypes. Compare results with structurally related piperazine derivatives to identify selectivity trends .

- In Vivo Pharmacokinetics : Assess blood-brain barrier penetration via LC-MS/MS quantification in plasma and brain tissue. Low bioavailability may explain efficacy gaps despite high in vitro binding .

- Metabolite Profiling : Identify active metabolites (e.g., N-debenzylated products) using HPLC-MS. Metabolites may contribute to observed effects .

Q. What computational strategies are recommended for predicting reaction pathways and optimizing synthetic yields?

Methodological Answer:

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways (e.g., reductive amination vs. SN2 mechanisms) .

- Machine Learning (ML) : Train models on reaction databases (e.g., PubChem) to predict optimal solvents, catalysts, or temperatures. For example, ML may suggest DMF as superior to THF for benzylation based on historical yield data .

- Reaction Network Analysis : Map competing pathways (e.g., byproducts from over-alkylation) and suppress them using selective protecting groups .

Q. How can researchers mitigate toxicity risks during preclinical studies?

Methodological Answer:

- In Silico Toxicity Prediction : Tools like ProTox-II or ADMETlab predict hepatotoxicity, mutagenicity, and cardiotoxicity based on structural motifs (e.g., piperazine rings) .

- In Vitro Cytotoxicity : Screen against human hepatocyte (HepG2) and cardiomyocyte (AC16) cell lines. Use IC₅₀ values to establish safety margins .

- In Vivo Acute Toxicity : Conduct OECD 423 tests in rodents, monitoring organ histopathology and serum biomarkers (ALT, AST) post-administration .

Experimental Design & Data Analysis

Q. What statistical methods are appropriate for analyzing dose-response relationships in neuropharmacological studies?

Methodological Answer:

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Use tools like GraphPad Prism for curve fitting .

- ANOVA with Post Hoc Tests : Compare treatment groups (e.g., low vs. high dose) for significance. Apply Tukey’s HSD to control for Type I errors .

- Principal Component Analysis (PCA) : Reduce dimensionality in multi-parameter datasets (e.g., receptor binding, pharmacokinetics) to identify dominant variables .

Q. How should researchers validate target engagement in complex biological systems?

Methodological Answer:

- Photoaffinity Labeling : Incorporate a photoactivatable group (e.g., diazirine) into the compound. UV irradiation cross-links the compound to its target, identified via SDS-PAGE and MS .

- Thermal Proteome Profiling (TPP) : Monitor protein melting shifts in cell lysates after compound treatment. Targets stabilize upon binding, detected via mass spectrometry .

Contradictory Data Resolution

Q. How to address discrepancies between in vitro potency and in vivo efficacy in CNS-targeted studies?

Methodological Answer:

- Blood-Brain Barrier (BBB) Penetration : Measure logP (optimal range: 2–5) and polar surface area (<90 Ų) to predict passive diffusion. Use in situ brain perfusion models for empirical validation .

- Efflux Transporters : Test inhibition of P-gp (e.g., with verapamil) to determine if efflux pumps limit brain exposure .

- Prodrug Strategies : Modify the compound with ester groups to enhance BBB penetration, followed by enzymatic cleavage in the brain .

Q. What experimental controls are critical when assessing off-target effects in receptor binding assays?

Methodological Answer:

- Negative Controls : Include wells without the compound to establish baseline binding. Use a non-specific competitor (e.g., atropine for muscarinic receptors) .

- Radioligand Specificity : Validate radioligand selectivity via knockout cell lines or siRNA silencing of the target receptor .

- Counter-Screening : Test the compound against a panel of unrelated receptors (e.g., serotonin, dopamine) to rule out promiscuity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.